molecular formula C6H6F3N3O3 B2533490 1-(2H-Triazol-4-yl)ethanone;2,2,2-trifluoroacetic acid CAS No. 2402836-94-4

1-(2H-Triazol-4-yl)ethanone;2,2,2-trifluoroacetic acid

Cat. No.: B2533490
CAS No.: 2402836-94-4
M. Wt: 225.127
InChI Key: DYTCBHPLXSMFBY-UHFFFAOYSA-N
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Description

The compound "1-(2H-Triazol-4-yl)ethanone;2,2,2-trifluoroacetic acid" consists of two components:

  • 1-(2H-Triazol-4-yl)ethanone: A heterocyclic ketone featuring a 1,2,4-triazole ring linked to an ethanone group.
  • 2,2,2-Trifluoroacetic acid (TFA): A strong fluorinated carboxylic acid (CAS 76-05-1) with a boiling point of 72°C and a pungent odor, widely used as a catalyst and solvent in organic synthesis .

This combination likely forms a salt or co-crystal, where TFA acts as a counterion or protonating agent. The triazolyl ethanone moiety is structurally analogous to compounds synthesized via nucleophilic substitution reactions between α-halogenated ketones and triazoles (e.g., 1-phenyl-2-(1,2,4-triazol-1-yl)ethanone, as described in ) .

Properties

IUPAC Name

1-(2H-triazol-4-yl)ethanone;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O.C2HF3O2/c1-3(8)4-2-5-7-6-4;3-2(4,5)1(6)7/h2H,1H3,(H,5,6,7);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTCBHPLXSMFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NNN=C1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring . The reaction is usually carried out in the presence of a copper catalyst and can be performed in aqueous medium .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2H-Triazol-4-yl)ethanone;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: The trifluoroacetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the trifluoroacetic acid moiety under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole N-oxides, while reduction can produce triazole derivatives with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Triazole derivatives have been extensively studied for their antimicrobial properties. Research has shown that compounds containing triazole rings exhibit significant activity against a range of pathogens. For instance, derivatives of 1-(2H-Triazol-4-yl)ethanone have been tested for their efficacy against fungal infections, particularly those resistant to conventional treatments.

Case Study:
A study evaluating the synthesis of new triazole derivatives demonstrated that compounds with the triazole structure exhibited potent antifungal activity against Candida species. The incorporation of trifluoroacetic acid in the synthesis process improved the yield and purity of the active compounds .

Antioxidant Properties:
In addition to antimicrobial activity, triazole derivatives have shown promising antioxidant properties. A study focused on synthesizing compounds from hydrazinecarbothioamide and triazole demonstrated that these compounds possess significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Agricultural Applications

Pesticide Development:
The unique properties of 1-(2H-Triazol-4-yl)ethanone; 2,2,2-trifluoroacetic acid make it a candidate for developing new pesticides. Triazoles are known to function as effective fungicides, and their derivatives are being explored for their ability to control plant pathogens.

Case Study:
A research initiative aimed at developing new herbicides based on triazole derivatives reported enhanced efficacy in controlling weed species while minimizing toxicity to crops. The study highlighted the importance of optimizing the chemical structure to improve selectivity and reduce environmental impact .

Materials Science

Polymer Chemistry:
The incorporation of triazole groups into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. The trifluoroacetic acid component contributes to improved solubility in organic solvents, facilitating processing.

Case Study:
Research on synthesizing polymeric materials with embedded triazole units showed an increase in thermal stability compared to standard polymers. This enhancement is attributed to the strong intermolecular interactions facilitated by the triazole ring .

Data Tables

Application AreaCompound TypeKey Findings
Medicinal ChemistryAntimicrobial AgentsPotent activity against Candida species
AntioxidantsSignificant antioxidant activity
Agricultural SciencePesticidesEffective against plant pathogens
HerbicidesEnhanced selectivity with reduced toxicity
Materials SciencePolymer AdditivesImproved thermal stability and mechanical strength

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Structural Features and Properties

Compound Core Structure Functional Groups Key Properties
1-(2H-Triazol-4-yl)ethanone;TFA Triazole + ethanone + TFA Triazole ring, ketone, trifluoro High acidity (TFA), potential bioactivity
1-Phenyl-2-(1,2,4-triazol-1-yl)ethanone () Triazole + ethanone + phenyl Aryl, triazole, ketone White solid, NMR δ 5.69–8.26
2-(Triazolylthio)-1-phenylethanone () Triazole + thioether + ethanone Sulfur bridge, aryl, ketone Synthesized via α-haloketone + triazole
Trifluoroacetic acid (TFA) CF3COOH Carboxylic acid, fluorinated BP 72°C, d 1.49 kg/L, strong acid

Key Observations :

  • The triazolyl ethanone core is common in bioactive molecules, with substituents (e.g., phenyl, thioether) modulating reactivity and solubility.
  • TFA’s electron-withdrawing trifluoromethyl group enhances acidity (pKa ~0.23) compared to acetic acid (pKa 4.76), making it a potent proton donor .

Key Observations :

  • Triazolyl ethanones are typically synthesized via nucleophilic substitution, while TFA is produced via fluorination or hydrolysis .
  • The combination of triazolyl ethanone with TFA may enhance solubility in organic solvents, facilitating purification or catalytic applications.

Key Observations :

  • TFA’s role in the compound may mirror its use in peptide synthesis, where it cleaves protecting groups and improves solubility .
  • Triazolyl ethanones are versatile intermediates; their combination with TFA could optimize reaction conditions for heterocyclic chemistry.

Key Observations :

    Biological Activity

    1-(2H-Triazol-4-yl)ethanone; 2,2,2-trifluoroacetic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its anti-inflammatory properties, antimicrobial effects, and mechanisms of action based on recent research findings.

    Chemical Structure

    The compound consists of two main components:

    • 1-(2H-Triazol-4-yl)ethanone : A triazole derivative known for its diverse biological activities.
    • 2,2,2-trifluoroacetic acid : A fluorinated carboxylic acid that enhances the lipophilicity and biological activity of compounds.

    Biological Activity Overview

    Research indicates that derivatives of triazole compounds exhibit a range of biological activities including anti-inflammatory, antimicrobial, and antiproliferative effects. The specific activities of 1-(2H-Triazol-4-yl)ethanone; 2,2,2-trifluoroacetic acid can be summarized as follows:

    Anti-inflammatory Activity

    Recent studies have demonstrated that triazole derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro tests showed that compounds derived from this structure significantly reduced TNF-α levels in peripheral blood mononuclear cells (PBMCs) .

    Table 1: Anti-inflammatory Effects of Triazole Derivatives

    CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)IFN-γ Inhibition (%)
    3a453025
    3c503520
    3e402822

    Antimicrobial Activity

    The antimicrobial properties of the compound have been evaluated against various bacterial strains. The presence of the triazole ring has been linked to enhanced activity against both Gram-positive and Gram-negative bacteria. In particular, certain derivatives exhibited significant antibacterial effects compared to standard antibiotics .

    Table 2: Antimicrobial Activity Against Bacterial Strains

    CompoundBacterial StrainZone of Inhibition (mm)
    3aE. coli15
    3cS. aureus18
    3eP. aeruginosa12

    Antiproliferative Activity

    The antiproliferative effects were assessed using various cancer cell lines. The compounds demonstrated varying degrees of cytotoxicity, with some derivatives showing promising results in inhibiting cell proliferation .

    The biological activity of the compound is largely attributed to its ability to modulate signaling pathways involved in inflammation and cell proliferation. Specifically:

    • Inhibition of Phosphodiesterase (PDE) : Some triazole derivatives act as PDE inhibitors, which can lead to increased levels of cyclic AMP (cAMP) and subsequent reduction in inflammatory responses .
    • Cytokine Modulation : The ability to inhibit cytokine release is crucial for reducing inflammation and managing autoimmune conditions.

    Case Studies

    • Study on Anti-inflammatory Effects : A recent study synthesized several triazole derivatives and assessed their impact on cytokine release in PBMC cultures. Compounds such as 3a and 3c showed significant inhibition of TNF-α and IL-6, highlighting their potential as anti-inflammatory agents .
    • Antimicrobial Testing : In another investigation, a series of triazole derivatives were tested against common pathogens. The results indicated that compounds with trifluoroacetic acid moieties exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .

    Q & A

    Basic: What synthetic methods are commonly used to prepare 1-(2H-triazol-4-yl)ethanone derivatives?

    Answer:
    1-(2H-Triazol-4-yl)ethanone derivatives are synthesized via regioselective coupling reactions. For example, 2-substituted triazoles can be synthesized using Suzuki-Miyaura cross-coupling between triazole precursors (e.g., 1-(2,5-diphenyl-2H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethanone) and aryl/heteroaryl boronic acids under palladium catalysis . Another method involves condensation of triazole-thiones with chloroacetic acid in alkaline medium, followed by recrystallization for purification . Key parameters include reaction temperature (e.g., reflux in ethanol), stoichiometric ratios, and solvent selection (e.g., dichloromethane for solubility optimization) .

    Basic: How is the structural integrity of 1-(2H-triazol-4-yl)ethanone derivatives confirmed experimentally?

    Answer:
    Structural confirmation requires a combination of techniques:

    • Elemental analysis to verify purity and empirical formulas.
    • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ketones, S-H stretches for thiols) .
    • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to resolve substituent positions and confirm regioselectivity. For example, ¹⁹F NMR can distinguish trifluoroacetyl groups (δ ~ -70 ppm) .
    • Chromatography (TLC/HPLC) to confirm homogeneity .

    Advanced: How can reaction conditions be optimized for introducing trifluoroacetyl groups into triazole scaffolds?

    Answer:
    Optimization involves:

    • Molar ratios : A 1:1 ratio of trifluoroacetic anhydride (TFAA) to triazole precursor minimizes side reactions while maximizing acylation efficiency .
    • Solvent selection : Dichloromethane is preferred due to its low boiling point and high solubility for trifluoroacetyl intermediates .
    • Temperature control : Reactions proceed efficiently at 0–35°C; higher temperatures may degrade acid-sensitive triazoles .
    • Catalyst screening : Lewis acids (e.g., AlCl₃) can accelerate Friedel-Crafts acylation of aromatic triazoles, but TFAA alone often suffices for direct acylation .

    Advanced: What mechanistic role does 2,2,2-trifluoroacetic acid (TFA) play in peptide synthesis and triazole deprotection?

    Answer:
    TFA acts as:

    • Deprotection agent : Cleaves tert-butoxycarbonyl (Boc) groups via acidolysis, leveraging its strong acidity (pKa ~0.23) to protonate protecting groups .
    • Solubilizing agent : Enhances solubility of hydrophobic intermediates in polar solvents .
    • Catalyst : Facilitates acylation reactions (e.g., formation of N-acylbenzotriazoles) by activating carbonyl groups via protonation .
      Caution : Prolonged exposure to TFA can hydrolyze ester linkages in triazole derivatives; reaction times should be minimized .

    Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

    Answer:

    • Cross-validation : Combine NMR, IR, and mass spectrometry to cross-check functional groups and molecular weights .
    • X-ray crystallography : Use SHELX programs to resolve ambiguous regiochemistry (e.g., distinguishing 1,2,3-triazole vs. 1,2,4-triazole isomers) .
    • Computational modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to validate substituent positions .

    Basic: What physicochemical properties of TFA are critical for its use in organic synthesis?

    Answer:

    • Acidity : Strong Brønsted acid (pKa ~0.23), enabling efficient protonation of basic groups .
    • Solubility : Miscible with polar solvents (water, DCM) but inert toward nonpolar substrates, facilitating phase separation .
    • Boiling point : 72°C allows easy removal via rotary evaporation .
    • Corrosiveness : Requires glass or PTFE-lined reactors to avoid metal contamination .

    Advanced: How can biological activity screening be designed for triazole-TFA hybrid compounds?

    Answer:

    • High-throughput screening (HTS) : Use Mycobacterium tuberculosis growth inhibition assays (e.g., microplate Alamar Blue assays) to identify hits .
    • Dose-response studies : Test compounds at 0.1–100 μM concentrations to determine IC₅₀ values .
    • Structure-activity relationship (SAR) : Modify triazole substituents (e.g., phenyl vs. thiophene) and trifluoroacetyl positions to correlate structural features with activity .
    • Cytotoxicity assays : Validate selectivity using mammalian cell lines (e.g., HEK293) to exclude non-specific toxicity .

    Advanced: What computational tools assist in predicting the reactivity of triazole-trifluoroacetyl compounds?

    Answer:

    • Crystallographic software : SHELXL refines crystal structures to confirm bond lengths/angles and detect steric clashes .
    • Molecular docking : AutoDock Vina predicts binding affinities of triazole-TFA hybrids to target proteins (e.g., bacterial enzymes) .
    • Quantum mechanics (QM) : Gaussian software calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic reactivity of trifluoroacetyl groups .

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